1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile
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Overview
Description
1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of strong acids or bases as catalysts and may require high temperatures to proceed efficiently. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present. Common reagents include halides and nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, leading to the breakdown of certain bonds and formation of simpler molecules
Scientific Research Applications
1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives and related heterocyclic compounds. Compared to these, 1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Similar compounds include:
Naphthyridine derivatives: These compounds share the core naphthyridine structure but differ in their substituents and functional groups.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their biological activities
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-amino-7,7-dimethyl-3,9-dioxo-10-phenyl-5,6,8,10-tetrahydro-2H-benzo[b][1,6]naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C21H20N4O2/c1-21(2)8-13-16(14(26)9-21)15(11-6-4-3-5-7-11)17-18(24-13)12(10-22)20(27)25-19(17)23/h3-7,15,24H,8-9H2,1-2H3,(H3,23,25,27) |
InChI Key |
AVGVQPMZKAFPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(NC(=O)C(=C3N2)C#N)N)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
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